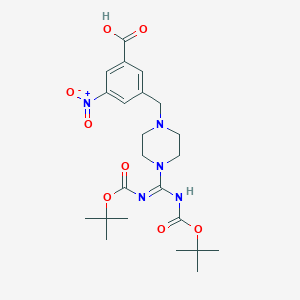
Nickelhexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickelhexafluorophosphate is a chemical compound with the molecular formula F6NiP+. It is known for its unique properties and applications in various fields of science and industry. The compound is often used in research and development due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nickelhexafluorophosphate can be synthesized through the reduction of nickel compounds in the presence of phosphate. This process typically requires high temperatures. Alternatively, reduction with phosphite, hypophosphite, or phosphine can be carried out at lower temperatures, leading to smaller and more active particles .
Industrial Production Methods: In industrial settings, the preparation of hexafluorophosphate involves adding inorganic solvents to a reaction device at low temperatures, followed by the addition of sodium phosphate in batches. The reaction mixture is then heated to distill out the solvents and water, resulting in the formation of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Nickelhexafluorophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Can be achieved using reducing agents like phosphite or hypophosphite.
Substitution: Often involves halogen exchange reactions with fluorine-containing compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel oxides, while reduction can produce nickel phosphides .
Wissenschaftliche Forschungsanwendungen
Nickelhexafluorophosphate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and hydrodesulfurization.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a component in energy storage devices .
Wirkmechanismus
The mechanism by which nickelhexafluorophosphate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy. It also interacts with specific enzymes and proteins, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Nickelhexafluorophosphate can be compared with other similar compounds, such as:
Nickel Phosphide: Known for its catalytic properties in hydrogenation reactions.
Nickel Oxide: Used in battery electrodes and as a catalyst in oxidation reactions.
Nickel Chloride: Commonly used in electroplating and as a precursor for other nickel compounds.
Uniqueness: this compound stands out due to its unique combination of stability and reactivity, making it suitable for a wide range of applications in research and industry .
Eigenschaften
CAS-Nummer |
23730-94-1 |
|---|---|
Molekularformel |
F12NiP2 |
Molekulargewicht |
348.622 g/mol |
IUPAC-Name |
nickel(2+);dihexafluorophosphate |
InChI |
InChI=1S/2F6P.Ni/c2*1-7(2,3,4,5)6;/q2*-1;+2 |
InChI-Schlüssel |
OVKZNHFBWYHZTH-UHFFFAOYSA-N |
Kanonische SMILES |
F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3R,4R,5R)-5-(4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B12843096.png)
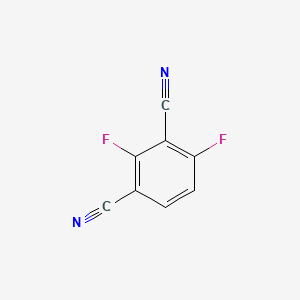
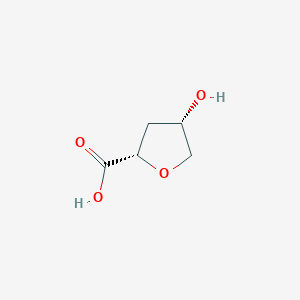
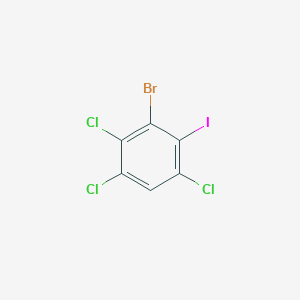
![2,2'-([2,2'-Bipyridine]-4,4'-diyl)bis(N,N-dimethylethen-1-amine)](/img/structure/B12843111.png)

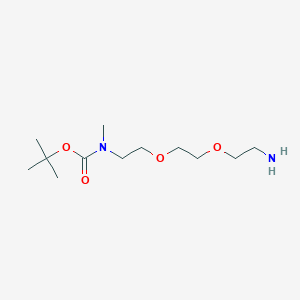
![4-N-Boc-8-bromo-6-chloro-2,3-dihydro-benzo[1,4]oxazine](/img/structure/B12843136.png)



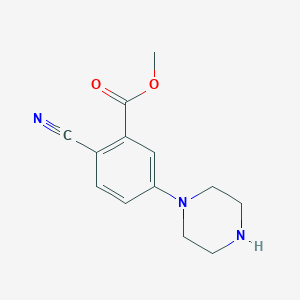
![N-[4-(Benzoylamino)Phenyl]-4-[[5-[[2-Chloro-5-(Trifluoromethyl)Phenyl]Carbamoyl]-2-Methoxyphenyl]Hydrazinylidene]-3-Oxonaphthalene-2-Carboxamide](/img/structure/B12843172.png)
